![molecular formula C24H22Cl2N2O2 B12600595 5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline CAS No. 648897-11-4](/img/structure/B12600595.png)
5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is a complex organic compound characterized by its unique structure, which includes two quinoline units linked through a central carbon atom, each substituted with chlorine and isopropoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-8-hydroxyquinoline with isopropyl bromide under basic conditions to form the isopropoxy derivative. This intermediate is then subjected to further chlorination to introduce the second chlorine atom at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the isopropoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学研究应用
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
2,6-Diisopropylaniline: This compound shares the isopropyl group but differs in its core structure and functional groups.
4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Similar in having chlorine and isopropyl groups but differs in its application and core structure.
Uniqueness
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is unique due to its dual quinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
648897-11-4 |
|---|---|
分子式 |
C24H22Cl2N2O2 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
5-chloro-7-(5-chloro-8-propan-2-yloxyquinolin-7-yl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-13(2)29-23-17(11-19(25)15-7-5-9-27-21(15)23)18-12-20(26)16-8-6-10-28-22(16)24(18)30-14(3)4/h5-14H,1-4H3 |
InChI 键 |
QYPVVLPCIMYYBS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=C4C=CC=NC4=C3OC(C)C)Cl)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


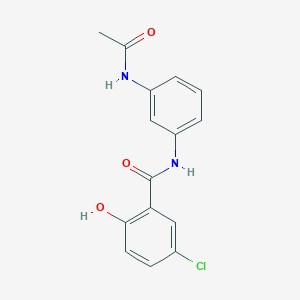
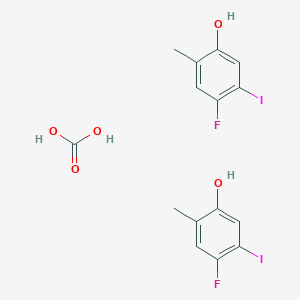

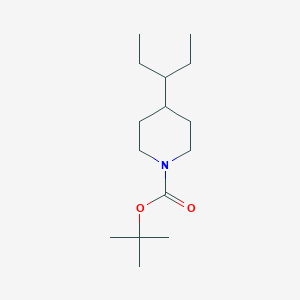
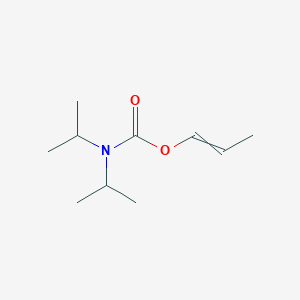
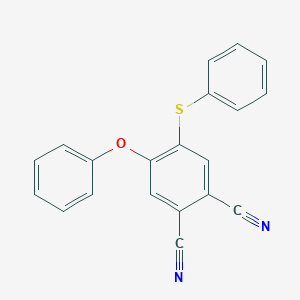
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
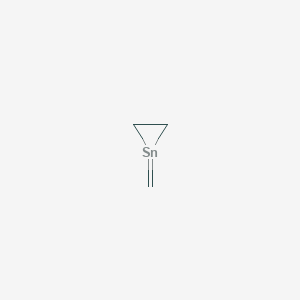
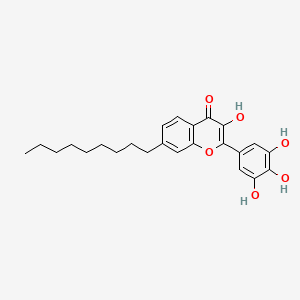
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
